(3-methyl-1H-indol-5-yl)boronic acid
Description
Properties
IUPAC Name |
(3-methyl-1H-indol-5-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO2/c1-6-5-11-9-3-2-7(10(12)13)4-8(6)9/h2-5,11-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJHTMTUVOSOMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)NC=C2C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Cross Coupling Applications of 3 Methyl 1h Indol 5 Yl Boronic Acid
Suzuki-Miyaura Cross-Coupling Reactions of (3-methyl-1H-indol-5-yl)boronic Acid and Analogs
The Suzuki-Miyaura reaction provides a highly efficient pathway for the arylation of indoles. This can be achieved by coupling indolylboronic acids with various aryl or heteroaryl halides. While specific data for this compound is not extensively detailed in dedicated studies, the reactivity of analogous indolylboronic acids is well-documented, providing insight into the expected reaction pathways and conditions. For instance, the coupling of 5-bromoindazoles with N-Boc-2-pyrroleboronic acid in the presence of a palladium catalyst proceeds in good yields, demonstrating the utility of heteroarylboronic acids in constructing complex bi-heteroaryl systems.
The general applicability of this method is highlighted by the successful synthesis of 5,7-diarylindoles via a double Suzuki-Miyaura coupling of 5,7-dihaloindoles with various arylboronic acids. These reactions can be performed in environmentally benign solvents like water and without the need for N-protecting groups, achieving high yields. researchgate.netrsc.org
Below is a table summarizing typical conditions and yields for the Suzuki-Miyaura coupling of indolylboronic acid analogs with various aryl and heteroaryl halides, illustrating the scope of the reaction.
| Boronic Acid/Ester | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Ref |
| Phenylboronic acid | 5,7-Dibromo-1H-indole | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 91 | researchgate.netrsc.org |
| 4-Methoxyphenylboronic acid | 5,7-Dibromo-1H-indole | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 85 | researchgate.netrsc.org |
| Thiophen-2-ylboronic acid | 5,7-Dibromo-1H-indole | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 79 | researchgate.netrsc.org |
| (1-Boc-pyrrol-2-yl)boronic acid | 5-Bromo-1-ethyl-1H-indazole | Pd(dppf)Cl₂ | K₂CO₃ | DME | - | 70 | |
| Phenylboronic acid | 4-Bromobenzonitrile | Pd(OAc)₂ (3) / RuPhos (6) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 95 |
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination. nih.gov This sequence allows for the efficient formation of a new carbon-carbon bond while regenerating the active palladium catalyst, enabling the process to proceed with only a catalytic amount of the metal. nih.gov
Transmetalation is the crucial step where the organic moiety from the boron reagent is transferred to the palladium(II) center, displacing the halide or other leaving group. nih.gov This step is characteristic of the Suzuki-Miyaura reaction and distinguishes it from other cross-coupling methods. For the transfer to occur efficiently, the organoboron compound must be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (a tetracoordinate boronate). This increased nucleophilicity facilitates the transfer of the organic group to the electrophilic Pd(II) center.
Two primary mechanistic pathways have been proposed for transmetalation:
The Boronate Pathway: The base reacts with the boronic acid to form a trihydroxyborate or similar boronate species. This activated nucleophile then reacts with the organopalladium(II) halide complex.
The Oxo-Palladium Pathway: The halide ligand on the organopalladium(II) complex is first exchanged with the base (e.g., hydroxide (B78521) or alkoxide), forming a more reactive palladium-hydroxo or -alkoxo complex. This complex then reacts with the neutral boronic acid.
Current evidence suggests that the operative pathway can depend on the specific reaction conditions, though the boronate pathway is widely accepted as a key route.
The final step in the catalytic cycle is reductive elimination. In this stage, the two organic groups attached to the palladium(II) center—the one from the organic halide and the one from the boronic acid—are coupled together, forming the new carbon-carbon bond of the final product. This process is concerted and requires the two organic ligands to be in a cis orientation on the square planar palladium complex. The elimination of the product results in the reduction of the palladium center from Pd(II) back to Pd(0), thus regenerating the active catalyst which can then re-enter the catalytic cycle.
The success and broad applicability of the Suzuki-Miyaura reaction are heavily reliant on the development of sophisticated palladium catalyst systems. The choice of the palladium source and, crucially, the supporting ligands, can dramatically influence the reaction's efficiency, substrate scope, and tolerance to functional groups.
Both palladium(0) and palladium(II) complexes are commonly used to initiate Suzuki-Miyaura couplings.
Palladium(0) Catalysts : Complexes such as tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, are active catalysts that can directly enter the catalytic cycle by undergoing oxidative addition with the organic halide. researchgate.netrsc.org These catalysts are often used directly but can be sensitive to air and moisture.
Palladium(II) Precatalysts : More commonly, stable and air-tolerant palladium(II) salts or complexes are used as "precatalysts." These include palladium(II) acetate (B1210297) (Pd(OAc)₂) and palladium(II) chloride (PdCl₂). In the reaction mixture, these Pd(II) species are reduced in situ to the active Pd(0) catalyst, often by a phosphine (B1218219) ligand, a solvent molecule, or another reaction component. The use of Pd(II) precatalysts is often more practical for laboratory and industrial applications due to their greater stability and ease of handling. For example, catalyst systems like PdCl₂(dppf) (where dppf is 1,1'-bis(diphenylphosphino)ferrocene) are highly effective for a range of Suzuki couplings, including those involving heteroaryl substrates.
The evolution of catalyst systems continues, with a focus on developing more active, stable, and versatile catalysts that can operate under milder conditions, with lower catalyst loadings, and in more environmentally friendly solvent systems.
Advanced Catalytic Systems for Efficient Coupling
Ligand Effects on Reaction Efficiency and Selectivity (e.g., Phosphine Ligands, Ancillary Ligands)
The efficiency and selectivity of Suzuki-Miyaura cross-coupling reactions involving this compound are profoundly influenced by the choice of ligand coordinated to the palladium catalyst. Phosphine ligands, in particular, play a crucial role in stabilizing the metal center and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. libretexts.org
Bulky and electron-rich phosphine ligands are highly effective for cross-coupling reactions as they promote both the oxidative addition and reductive elimination steps. For instance, ligands such as tricyclohexylphosphine (B42057) and tri-tert-butylphosphine (B79228) can enable the oxidative addition of less reactive aryl chlorides, a process that is often challenging. In the context of nitrogen-rich heterocycles like indoles, specialized phosphine ligands such as SPhos and XPhos have proven to be superior. nih.gov An examination of various palladium sources and ligands for the coupling of 3-chloroindazole with 5-indole boronic acid revealed that protocols employing SPhos and XPhos provided the highest yields of the coupled product. nih.gov
A novel class of easily accessible indolyl phosphine ligands has been developed, offering significant potential for steric and electronic tunability. organic-chemistry.org These air-stable ligands, when combined with a palladium precursor, create highly effective catalysts for the Suzuki-Miyaura coupling of even unactivated aryl chlorides. organic-chemistry.org The design of these ligands, with sterically bulky and electron-rich phosphine moieties, significantly enhances catalytic efficiency, allowing for catalyst loadings as low as 0.02 mol%. organic-chemistry.org Another study on indole-amide-based phosphine ligands demonstrated excellent efficiency in the Suzuki-Miyaura cross-coupling of sterically hindered (hetero)aryl chlorides, achieving high yields in short reaction times. rsc.org The specific coordination of these ligands to the palladium center is critical for their catalytic activity. rsc.org
The table below illustrates the effect of different ligands on the Suzuki-Miyaura coupling of 3-chloroindazole with 5-indole boronic acid. nih.gov
| Entry | Pd Source | Ligand | Conversion (%) [GC] | Yield (%) [HPLC] |
| 1 | Pd(OAc)₂ | PPh₃ | 15 | 10 |
| 2 | Pd(OAc)₂ | P(o-tol)₃ | 25 | 18 |
| 3 | Pd(OAc)₂ | PCy₃ | 33 | 25 |
| 4 | Pd₂(dba)₃ | P(t-Bu)₃ | 45 | 31 |
| 5 | Pd(OAc)₂ | dppf | 21 | 14 |
| 6 | Pd(OAc)₂ | XPhos | 68 | 49 |
| 7 | Pd(OAc)₂ | SPhos | 65 | 47 |
| 8 | P1 | XPhos | 87 | 69 |
| 9 | P2 | SPhos | 97 | 80 |
| 10 | P2 | SPhos | 100 | 90 |
| Reaction conditions: 3-chloroindazole (0.25 mmol), 5-indole boronic acid (0.50 mmol), Pd source (2 mol%), ligand (3 mol%), K₃PO₄ (0.50 mmol), dioxane (1 mL), H₂O (0.2 mL), 100 °C, 15 h. P1 and P2 are specific precatalysts. nih.gov |
Optimization of Catalyst Loading and Reaction Conditions
Optimizing catalyst loading and reaction conditions is paramount for achieving high yields, minimizing costs, and ensuring the sustainability of cross-coupling processes involving this compound. Research has shown that for Suzuki-Miyaura couplings of chloroindoles with boronic acids, catalyst loadings can be significantly reduced under optimized conditions while still achieving excellent yields. nih.gov
For example, the coupling of various chloroindoles, oxindoles, and azaindoles proceeded with catalyst quantities as low as 1.0–1.5 mol%. nih.gov These reactions were also successful with fewer equivalents of boronic acid (1.5 eq.), in shorter reaction times (5–8 hours), and at lower temperatures (60 °C), affording the desired products in 91–99% yields. nih.gov In contrast, coupling reactions involving more challenging substrates like bromopyrazoles required higher catalyst loadings (6–7 mol%) and higher temperatures (100 °C) for completion. nih.gov
The choice of base and solvent system also plays a critical role. A common system for Suzuki-Miyaura reactions involving indolylboronic acids is a mixture of an organic solvent like dioxane with water, and a base such as potassium phosphate (B84403) (K₃PO₄). nih.gov The base is necessary to activate the boronic acid, which enhances the polarization of the organic ligand and facilitates the crucial transmetalation step. organic-chemistry.org
The following table summarizes the optimization of reaction conditions for the coupling of various aryl halides with boronic acids, demonstrating how conditions can be tailored to the specific substrates.
| Substrate Class | Catalyst Loading (mol%) | Boronic Acid (equiv.) | Temperature (°C) | Time (h) | Typical Yield (%) |
| Chloroindoles | 1.0 - 1.5 | 1.5 | 60 | 5 - 8 | 91 - 99 nih.gov |
| Chloroindazoles | 2.0 - 3.5 | 2.0 | 100 | 15 - 20 | Good to Excellent nih.gov |
| Bromopyrazoles | 6.0 - 7.0 | 2.0 | 100 | 24 | 61 - 86 nih.gov |
Comprehensive Analysis of Substrate Scope and Functional Group Tolerance
Cross-Coupling with Diverse Aryl and Heteroaryl Halides/Triflates
This compound demonstrates broad applicability in Suzuki-Miyaura cross-coupling reactions, successfully partnering with a wide array of aryl and heteroaryl halides and triflates. The reaction exhibits excellent functional group tolerance, a key reason for its widespread use in synthetic chemistry. mdpi.comrsc.org A diverse set of heterocyclic structures and sensitive functional groups on the coupling partners are often well-tolerated. nih.gov
Studies have shown the successful coupling of 5-indole boronic acid with heteroaryl chlorides like 3-chloroindazole. nih.gov Furthermore, the scope extends to various other nitrogen-rich heterocycles, including indazoles, benzimidazoles, and pyrazoles, which can be coupled with different aryl and heteroaryl boronic acids in good to excellent yields. nih.gov The reaction conditions can be adapted for both electron-rich and electron-poor coupling partners. nih.gov For example, even less stable boronic acids, which are prone to protodeboronation, can be effectively coupled under milder, optimized conditions. nih.gov This robustness allows for the synthesis of complex biaryl and heteroaryl-aryl structures, which are common motifs in biologically active molecules. nih.govnih.gov
Coupling Reactions Involving Unprotected and N-Protected Indole (B1671886) Substrates
A significant advantage of modern Suzuki-Miyaura coupling protocols is their applicability to substrates bearing unprotected N-H groups, such as the indole nitrogen in this compound. nih.gov The acidic N-H group in indoles and other nitrogen-rich heterocycles can sometimes inhibit palladium catalysts, but the development of robust catalytic systems has largely overcome this challenge. nih.gov
Research directly comparing the reactivity of indolylboronic acids has shown that yields can be dependent on the nature of the substituent on the indole nitrogen. acs.org In reactions of indolylboronic acids with phenyl bromides, the highest yields were often obtained when the indole nitrogen was unprotected (N-H). acs.org The presence of a Boc (tert-butyloxycarbonyl) protecting group led to lower yields, while a Tos (tosyl) group resulted in the lowest yields of all. acs.org This suggests that for certain substrate combinations, N-H unprotected this compound can be the most effective coupling partner, obviating the need for additional protection and deprotection steps. nih.govacs.org
Conversely, when the coupling partners are swapped, with the indole acting as the aryl halide and reacting with an arylboronic acid, the yields are generally high and are not significantly affected by the presence of Boc or Tos protecting groups on the indole nitrogen. acs.org
Positional Specificity in the Cross-Coupling of Indolylboronic Acids (e.g., C5-coupling)
The position of the boronic acid group on the indole ring dictates the site of the new carbon-carbon bond formation, making positional specificity a key aspect of the reaction's utility. For this compound, the Suzuki-Miyaura reaction selectively forms a bond at the C5 position of the indole nucleus.
This C5-selectivity is crucial for the synthesis of specifically substituted indole derivatives. For example, the palladium-catalyzed homocoupling of 5-boronic acid indole has been shown to produce 5,5'-bi-indole in high yield, demonstrating the reliability of bond formation at the C5 position. acs.org The reaction conditions can be optimized to favor the desired cross-coupling and minimize side reactions like protodeboronation, where the boronic acid group is replaced by a hydrogen atom. acs.orgharvard.edu While C-H borylation of indoles can sometimes be an issue of site selectivity, using a pre-functionalized starting material like this compound ensures that the subsequent cross-coupling occurs exclusively at the desired C5 position. mdpi.comnih.gov This high degree of positional control is essential for the targeted synthesis of complex molecules. rsc.org
Homocoupling Reactions of Indolylboronic Acids and Their Implications
Homocoupling of arylboronic acids, including indolylboronic acids, is a reaction that leads to the formation of symmetrical biaryl compounds. While often considered a side reaction in Suzuki-Miyaura cross-coupling, it can be harnessed as a primary transformation for the synthesis of dimeric indole structures. acs.orgresearchgate.net The reaction is typically catalyzed by palladium complexes and can proceed under aerobic conditions. nih.govacs.org
The mechanism of palladium-catalyzed homocoupling in the presence of dioxygen involves the formation of a palladium peroxo complex. acs.org This complex reacts with the arylboronic acid, leading to the formation of a trans-ArPd(OH)L₂ intermediate, which then undergoes transmetalation with a second molecule of arylboronic acid to form a diarylpalladium complex. Reductive elimination from this complex yields the symmetrical biaryl product. acs.org In some cases, homocoupling can also occur through a protonolysis/second transmetalation pathway, particularly with electron-deficient arylboronic acids. thieme-connect.com
For this compound, homocoupling would result in the formation of 5,5'-bis(3-methyl-1H-indole). This symmetrical bi-indole scaffold is of interest in materials science and medicinal chemistry. The implications of this reaction are significant, as it provides a direct route to dimeric indole alkaloids and other complex molecules with a bi-indole core. However, in the context of achieving a specific cross-coupling product, the suppression of this homocoupling side reaction is crucial. acs.org
| Catalyst System | Oxidant | Key Mechanistic Feature | Product Type | Reference |
| Pd(OAc)₂ | Air/O₂ | Formation of a palladium peroxo complex | Symmetrical biaryls | acs.org |
| Au₂₀⁻ Cluster | O₂ | Activation of gold surface by oxygen | Symmetrical biaryls | nih.gov |
| Pd(0)/Ligand | - | Protonolysis/second transmetalation | Symmetrical biaryls | thieme-connect.com |
Other Metal-Catalyzed Coupling and Functionalization Reactions
Beyond the well-known Suzuki-Miyaura coupling, this compound can participate in a range of other metal-catalyzed transformations to introduce diverse functional groups onto the indole scaffold.
Oxidative Cross-Coupling Reactions (e.g., with Mercaptoacetylenes)
Oxidative cross-coupling reactions provide a pathway to form new bonds without the need for pre-halogenated starting materials. A notable example is the coupling of arylboronic acids with mercaptoacetylenes. This reaction, catalyzed by Pd(II) and Cu(II) salts under aerobic conditions, allows for the formation of ynethiol ethers. rsc.org The proposed mechanism involves an oxidative thiolate scavenging concept. rsc.org
While specific examples with this compound are not detailed in the literature, the general applicability to arylboronic acids suggests its potential in this transformation. rsc.org Such a reaction would yield a 3-methyl-5-(alkynylthio)-1H-indole, a structure with potential applications in medicinal chemistry and materials science. Copper-catalyzed aerobic oxidative cross-coupling of arylboronic acids with terminal alkynes has also been reported, offering a route to unsymmetrical diarylacetylenes. rsc.orgrsc.org
| Catalyst System | Coupling Partner | Product Type | Key Feature | Reference |
| Pd(II)/Cu(II) | Mercaptoacetylene | Ynethiol ether | Aerobic, oxidative thiolate scavenging | rsc.org |
| Cu(I) salt | Terminal alkyne | Unsymmetrical diarylacetylene | Aerobic, 2,6-lutidine as accelerator | rsc.org |
Cyanation Reactions of Indolylboronic Acids (e.g., Deborylative Cyanation)
The introduction of a nitrile group onto an aromatic ring is a valuable transformation, as nitriles can be readily converted into other functional groups such as carboxylic acids, amines, and amides. Deborylative cyanation of arylboronic acids offers a direct method to achieve this. nih.govresearchgate.net Both palladium and copper-based catalytic systems have been developed for this purpose. rsc.orgacs.org
Palladium-catalyzed cyanation can be achieved using various cyanide sources, including benzyl (B1604629) thiocyanate, which circumvents the use of highly toxic cyanide salts. acs.org Copper-mediated cyanation is also a prominent method, utilizing reagents like copper(I) cyanide or developing in-situ cyanide sources. thieme-connect.comacs.orgnih.govnih.gov These reactions are generally compatible with a range of functional groups on the arylboronic acid. nih.govrsc.org For this compound, this reaction would provide 3-methyl-1H-indole-5-carbonitrile, a key intermediate for the synthesis of various biologically active molecules.
| Catalyst | Cyanating Agent | Key Features | Reference |
| Pd(PPh₃)₄/CuTC | Benzyl thiocyanate | Cyanide-free cyanation | acs.org |
| Cu(OTf)₂ | DDQ | Uses DDQ as the cyanide source | thieme-connect.com |
| CuI | K₄[Fe(CN)₆] | Utilizes inexpensive and non-toxic potassium ferrocyanide | rsc.org |
| CuI | [¹¹C]HCN | For radiolabeling applications | nih.gov |
Trifluoromethylation Strategies
The trifluoromethyl (CF₃) group is a crucial substituent in many pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. The direct trifluoromethylation of arylboronic acids is an important synthetic strategy. Copper-catalyzed trifluoromethylation using electrophilic trifluoromethylating reagents, such as Togni's reagent, has proven to be an effective method. organic-chemistry.orgnih.gov This reaction proceeds under mild conditions and tolerates a variety of functional groups, including those found on heteroarylboronic acids. organic-chemistry.orgnih.gov
The application of this methodology to this compound would lead to the formation of 3-methyl-5-(trifluoromethyl)-1H-indole. This compound could serve as a valuable building block for the synthesis of novel therapeutic agents. While direct trifluoromethylation of the indole C-H bond is also an area of active research, the use of the boronic acid provides a regioselective approach to the 5-substituted indole. bohrium.comnih.gov
| Catalyst | Trifluoromethylating Reagent | Key Features | Reference |
| CuI | Togni's reagent | Mild reaction conditions, broad substrate scope | organic-chemistry.orgnih.gov |
| Cu(0) | S-(trifluoromethyl)diphenylsulfonium salt | Ligand-free conditions | cas.cn |
| - | Me₃SiCF₃ (with Cu mediation) | Oxidative cross-coupling | acs.org |
Rhodium-Catalyzed 1,4-Addition Reactions
Rhodium-catalyzed 1,4-addition (or conjugate addition) of arylboronic acids to α,β-unsaturated compounds is a powerful method for the formation of carbon-carbon bonds. thieme-connect.com This reaction allows for the introduction of an aryl group at the β-position of an electron-deficient olefin. The use of chiral ligands, such as BINAP, can render this transformation highly enantioselective. thieme-connect.comorganic-chemistry.org
A variety of α,β-unsaturated compounds, including ketones, esters, amides, and nitroalkenes, can serve as acceptors in this reaction. thieme-connect.comorganic-chemistry.orgacs.orgrsc.org The reaction is typically carried out in the presence of a rhodium catalyst and a base. organic-chemistry.org For this compound, this reaction provides a route to a wide range of β-(3-methyl-1H-indol-5-yl) substituted carbonyl compounds and their derivatives. These products are valuable intermediates in the synthesis of complex natural products and pharmaceuticals.
| Rhodium Catalyst System | Acceptor Type | Product Type | Key Features | Reference |
| Rh(acac)(CH₂CH₂)₂ / (S)-BINAP | α,β-Unsaturated amides | Optically active β-aryl amides | Asymmetric, requires aqueous base | organic-chemistry.org |
| Rh(I) / Chiral Diene | Nitroalkenes | Chiral β-aryl nitroalkanes | High enantioselectivity | rsc.org |
| Rh(I) / BINAP | α,β-Unsaturated ketones/esters | β-Aryl ketones/esters | Broad scope, often in aqueous solvent | thieme-connect.com |
| Rh(I) / Olefin-Sulfoxide Ligand | Nitroalkenes | Chiral β-aryl nitroalkanes | High efficiency and broad scope | acs.org |
Mechanistic Investigations and Computational Chemistry in the Study of 3 Methyl 1h Indol 5 Yl Boronic Acid Chemistry
Mechanistic Elucidation of Borylation Processes in Indole (B1671886) Systems
The synthesis of (3-methyl-1H-indol-5-yl)boronic acid is primarily achieved through the direct C-H borylation of 3-methylindole (B30407). The regioselectivity of this process is a significant challenge due to the presence of multiple reactive C-H bonds on the indole ring. Mechanistic studies, often centered on iridium-catalyzed reactions, have been pivotal in understanding how selectivity for the C5 position can be achieved.
The generally accepted mechanism for iridium-catalyzed C-H borylation involves a catalytic cycle initiated by the activation of the iridium precursor. The active catalyst, typically an Iridium(III) species, then coordinates to the indole substrate. The key step is the oxidative addition of a C-H bond to the iridium center, forming an Iridium(V) hydride intermediate. This is followed by reductive elimination of the borylated product and regeneration of the active catalyst. illinois.edu
For a substrate like 3-methylindole, several positions are electronically and sterically accessible for borylation, including C2, C4, C5, C6, and C7. nih.gov The regiochemical outcome is a delicate balance of steric and electronic effects. While the C2 position is often electronically favored in unsubstituted indoles, the presence of the methyl group at C3 sterically hinders this position, redirecting the borylation to other sites. nih.gov Borylation at the C5 position of 3-methylindole is often achieved by carefully tuning the catalyst system, particularly the ligands on the iridium center. Steric hindrance around the C2, C4, and C7 positions can favor functionalization at the less hindered C5 and C6 sites. nih.gov
Kinetic and thermodynamic factors also play a crucial role. In some systems, one regioisomer may be the kinetic product, formed faster due to a lower activation energy, while another may be the thermodynamically more stable product. nih.govresearchgate.netic.ac.uk Reaction conditions such as temperature and reaction time can be manipulated to favor one over the other. For instance, lower temperatures might favor the kinetic product, whereas higher temperatures allowing for reversibility could lead to the thermodynamic product. libretexts.orglibretexts.org
| Substrate | Catalyst System | Major Borylation Position(s) | Reference |
|---|---|---|---|
| 3-methylindole | [Ir(cod)Cl]₂ / dtbpy | C2, C7, C5 | nih.gov |
| N-methylindole | [Ir(cod)Cl]₂ / dtbpy | C2, C3 | nih.gov |
| N-TIPS-indole (TIPS = triisopropylsilyl) | [Ir(cod)Cl]₂ / phen | C5, C6 | nih.gov |
| N-isobutyryl indole | [IrCl(cod)]₂ (ligand-free) | C3 | nih.gov |
Detailed Understanding of Catalytic Cycles in Cross-Coupling Reactions
This compound is a key participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming C-C bonds. The catalytic cycle for this reaction is well-established and comprises three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov
Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which undergoes oxidative addition with an organic halide (Ar-X). This step, often the rate-determining one, forms a Pd(II) intermediate (Ar-Pd-X). The reactivity of the halide typically follows the order I > Br > Cl. libretexts.org
Transmetalation : This is the crucial step where the organic group from the boronic acid is transferred to the palladium center. The boronic acid is first activated by a base (e.g., carbonate, phosphate) to form a more nucleophilic boronate species ([R-B(OH)₃]⁻). This boronate then reacts with the Ar-Pd-X complex, replacing the halide with the indolyl group to form a new Pd(II) intermediate (Ar-Pd-Indolyl). libretexts.orgnih.gov The precise mechanism of transmetalation can be complex, potentially involving intermediates with Pd-O-B linkages. nih.govresearchgate.net
Reductive Elimination : In the final step, the two organic groups (the aryl group from the halide and the indolyl group) are eliminated from the palladium center, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.govmusechem.com
The efficiency of each step is highly dependent on the nature of the palladium catalyst, the phosphine (B1218219) ligands, the base, and the solvent system used. researchgate.netacs.org
Application of Computational Chemistry for Regioselectivity and Reactivity Prediction
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the intricacies of reactions involving indole systems. nih.govccspublishing.org.cnrsc.org These methods provide insights into reaction pathways, transition state geometries, and the factors controlling selectivity, which are often difficult to probe experimentally.
DFT calculations have been employed to map the potential energy surfaces of both indole borylation and Suzuki-Miyaura reactions. nih.govresearchgate.net For the C-H borylation of 3-methylindole, DFT can be used to calculate the activation energies for C-H activation at each possible position on the indole ring. These calculations help to rationalize the experimentally observed regioselectivity by identifying the kinetically and thermodynamically favored pathways. ccspublishing.org.cn For example, calculations can quantify the steric clash between a bulky catalyst and the C4-H or C7-H bonds, explaining a preference for the C5 position.
A key strength of DFT is its ability to model the geometry and energy of transition states. nih.gov For the C-H borylation of indoles, modeling the transition state for the oxidative addition step reveals the precise interactions between the iridium catalyst, the ligands, and the indole C-H bond being broken. The calculated energy barrier (activation energy) for each potential C-H bond provides a quantitative prediction of the reaction's regioselectivity. ccspublishing.org.cn
Similarly, for the Suzuki-Miyaura reaction, DFT calculations can identify the transition states for oxidative addition, transmetalation, and reductive elimination. For instance, the transmetalation transition state has been modeled showing a bridging hydroxide (B78521) or other base facilitating the transfer of the indolyl group from boron to palladium. nih.gov By comparing the energy barriers of competing pathways, researchers can understand and predict how changes in the catalyst or reactants will influence the reaction outcome.
| Catalytic Step | Model System | Calculated Activation Energy (kcal/mol) | Reference |
|---|---|---|---|
| Oxidative Addition (of Bromobenzene) | Pd on H-Beta zeolite | 2.6 | nih.gov |
| Transmetalation (Phenylboronic acid) | Pd on H-Beta zeolite | 36.8 (rate-determining) | nih.gov |
| Reductive Elimination | Pd on H-Beta zeolite | 17.7 | nih.gov |
| Transmetalation | [Pd(PMe₃)₂(OAc)]⁻ + PhB(OH)₂ | ~15-20 (pathway dependent) | nih.gov |
Investigations into Catalyst Inhibition and Activation Mechanisms
The nitrogen atom in the indole ring of this compound can play a dual role in catalytic reactions. While it is an integral part of the desired molecular framework, its Lewis basic character can lead to catalyst inhibition. organic-chemistry.org In palladium-catalyzed Suzuki-Miyaura reactions, the indole nitrogen can coordinate to the palladium center, forming stable off-cycle complexes that are catalytically inactive or have reduced activity. This is a common challenge when working with nitrogen-rich heterocycles. organic-chemistry.orgnih.gov
Mechanistic studies have shown that the choice of ligand is critical to mitigate this inhibition. researchgate.netorganic-chemistry.org Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and others, can stabilize the active Pd(0) species and promote the desired steps of the catalytic cycle (oxidative addition and reductive elimination) at a rate faster than the deactivating coordination of the indole nitrogen. organic-chemistry.orgnih.gov These ligands can create a sterically hindered environment around the palladium center that disfavors the binding of the heterocyclic substrate as a ligand while still allowing the smaller reactants to access the catalytic site.
Conversely, in some cases, the heteroatom can be harnessed for catalyst activation or to direct the reaction. While less common in Suzuki-Miyaura couplings, directed C-H activation reactions often rely on the coordination of a heteroatom to the metal center to position the catalyst for selective C-H bond cleavage at a specific site. rsc.orgacs.org Understanding these activation and deactivation pathways is essential for the rational design of robust and efficient catalytic systems for the synthesis and functionalization of complex molecules like this compound.
Advanced Synthetic Applications and Methodological Developments Incorporating 3 Methyl 1h Indol 5 Yl Boronic Acid
Synthesis of Indole (B1671886) Oligomers via Iterative Suzuki Couplings
The construction of well-defined indole oligomers is a significant area of research, partly inspired by the structure of natural indole-based materials like eumelanin. acs.org The Suzuki-Miyaura reaction is a central method for creating the aryl-aryl bonds necessary to link indole monomers. acs.org (3-methyl-1H-indol-5-yl)boronic acid is a suitable monomer for these iterative processes, where the boronic acid moiety at the C5 position allows for sequential coupling to a halogenated indole.
Research into the dimerization of indole boronic acids has shown that reaction conditions are crucial for achieving high yields. For instance, studies on the parent 5-boronic acid indole revealed that while initial attempts at ligand-free Suzuki reactions provided modest yields, optimization led to significant improvements. acs.org The addition of tosyl chloride to the reaction mixture under modified conditions resulted in a quantitative yield for the formation of 5-5' bi-indole. acs.org This iterative approach, alternating between borylation and Suzuki-Miyaura coupling, can be applied to synthesize longer, poly-substituted indole oligomers. rsc.org The 3-methyl group on the boronic acid monomer would be incorporated into the final oligomer, influencing its conformational and electronic properties.
| Method | Key Reagents | Yield of 5-5' Bi-indole |
|---|---|---|
| Ligand-Free (Zhang et al.) | Pd(OAc)₂, K₂CO₃, Acetone/H₂O | 21% (for 4-4' bi-indole) |
| Initial Homocoupling | Pd(OAc)₂, K₂CO₃, Acetone/H₂O | 58% |
| Optimized with Tosyl Chloride | Pd(OAc)₂, K₂CO₃, Tosyl Chloride, Acetone/H₂O | Quantitative |
Strategies for Divergent Synthesis of Highly Substituted Indoles
Divergent synthesis is a powerful strategy for generating libraries of structurally related compounds from a common intermediate. nih.gov this compound serves as an excellent scaffold for such approaches. The boronic acid at the C5 position acts as a versatile functional handle for introducing a wide array of substituents via Suzuki-Miyaura coupling.
The strategy involves coupling this compound with various aryl or heteroaryl halides. This initial coupling reaction introduces diversity at the C5 position. Following this, the resulting 3-methyl-5-aryl-indole can be further functionalized at other positions on the indole ring (such as the N1, C2, C4, or C6 positions) or on the newly introduced aryl group. This multi-directional functionalization allows for the rapid generation of a library of highly substituted and complex indole derivatives from a single, common starting material. The indole scaffold is a major target for building small-molecule libraries for therapeutic lead discovery. nih.gov
| Starting Material | Coupling Partner (Ar-X) | Initial Product | Potential Subsequent Functionalization Sites |
|---|---|---|---|
| This compound | Bromobenzene | 3-methyl-5-phenyl-1H-indole | N1-alkylation, C2-lithiation/electrophile quench |
| 2-chloropyridine | 3-methyl-5-(pyridin-2-yl)-1H-indole | Pyridine N-oxidation, N1-acylation | |
| 4-iodophenol | 4-(3-methyl-1H-indol-5-yl)phenol | O-alkylation (ether synthesis), N1-sulfonylation |
Development of Sustainable and Green Chemistry Approaches
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.commdpi.com These principles are increasingly being applied to indole synthesis and functionalization. rsc.org The use of this compound in Suzuki-Miyaura couplings can be aligned with green chemistry through several strategies.
| Parameter | Conventional Approach | Green Chemistry Approach |
|---|---|---|
| Solvent | Dioxane, Toluene, DMF | Water, Ethanol, Ionic Liquids mdpi.comrsc.org |
| Energy Source | Conventional heating (oil bath) | Microwave or ultrasonic irradiation mdpi.comnih.gov |
| Catalyst | High loadings of Pd catalysts | Low-loading, highly active precatalysts; heterogeneous catalysts |
| Base | Strong inorganic bases (e.g., Cs₂CO₃) | Weaker, more environmentally benign bases (e.g., K₃PO₄) |
Exploration of Novel Boron Reagents and Their Performance in Indole Functionalization
While this compound is a staple reagent, the field of organic chemistry is continually exploring novel boron reagents with different properties and applications in indole functionalization. nih.gov These reagents often come in the form of boronic acid esters, such as pinacol (B44631) esters (Bpin), which can offer different stability, solubility, and reactivity profiles compared to free boronic acids.
The synthesis of indolylboronates can be achieved through various methods, including the traditional halogen-metal exchange followed by reaction with a borate (B1201080) ester, or more modern C-H borylation techniques. nih.gov C-H borylation, often catalyzed by iridium or nickel, allows for the direct conversion of a C-H bond on the indole ring to a C-B bond, providing an atom-economical route to boronic esters. nih.gov Other novel boron-based reagents, such as PhBCl₂, have been explored not for coupling but as Lewis acids to activate other functional groups for reaction with the indole nucleus, for example, in the synthesis of 3-acylindoles from nitriles. researchgate.net The performance of this compound in Suzuki couplings is generally robust, but the development of these alternative reagents and methods provides chemists with a broader toolkit for indole modification, enabling functionalization at positions that may be difficult to access otherwise. nih.gov
| Reagent/Method | Boron Source | Typical Application | Key Features |
|---|---|---|---|
| Boronic Acid | Trialkyl borate (e.g., B(OiPr)₃) | Suzuki-Miyaura Coupling | Generally stable solids, readily available. nih.gov |
| Miyaura Borylation | Bis(pinacolato)diboron (B136004) (B₂pin₂) | Synthesis of Boronic Esters from Aryl Halides | Palladium-catalyzed, good functional group tolerance. nih.gov |
| C-H Borylation | Pinacolborane (HBpin) or B₂pin₂ | Direct functionalization of Indole C-H bonds | Atom-economical, catalyzed by Ir, Ni, or Pt. nih.gov |
| Lewis Acid Activation | Dichlorophenylborane (PhBCl₂) | Acylation at C3 of Indole | Activates nitriles for electrophilic attack. researchgate.net |
Conclusion and Future Perspectives in 3 Methyl 1h Indol 5 Yl Boronic Acid Research
Synthesis and Reactivity
The synthesis of (3-methyl-1H-indol-5-yl)boronic acid, like other indolylboronic acids, can be approached through several established methodologies, although specific literature on this exact isomer is not abundant. The primary strategies involve the introduction of the boronic acid group onto a pre-formed 3-methyl-1H-indole core.
One of the most traditional and widely applicable methods is the lithium-halogen exchange reaction. nih.govnih.gov This process typically starts with a halogenated indole (B1671886), such as 5-bromo-3-methyl-1H-indole. Treatment of this precursor with a strong organolithium reagent, like n-butyllithium, at low temperatures generates a highly reactive indolyl-lithium intermediate. This intermediate is then quenched with a trialkyl borate (B1201080), such as triisopropyl borate, followed by acidic workup to yield the desired boronic acid. nih.gov
Another powerful technique is the transition metal-catalyzed C-H borylation . nih.gov This method offers a more direct and atom-economical approach by activating a C-H bond on the indole ring. While regioselectivity can be a challenge in indole borylation, the use of specific catalysts and directing groups can favor borylation at the C5 position. For instance, iridium or rhodium-based catalysts are often employed for the C-H borylation of arenes and heteroarenes. nih.gov
The reactivity of this compound is dominated by the versatile chemistry of the boronic acid group. It is primarily utilized as a nucleophilic partner in palladium-catalyzed cross-coupling reactions , most notably the Suzuki-Miyaura coupling. nih.govnih.gov This reaction allows for the formation of a new carbon-carbon bond by coupling the indolylboronic acid with a variety of organic halides or triflates. The presence of the methyl group at the C3 position can influence the electronic properties and steric environment of the indole ring, which may affect the efficiency and outcome of the coupling reaction.
The table below summarizes the key synthetic and reactivity aspects:
| Aspect | Description | Key Reagents/Conditions | Relevant Reactions |
| Synthesis | Lithium-Halogen Exchange | 5-bromo-3-methyl-1H-indole, n-BuLi, Trialkyl borate | Borylation |
| Synthesis | C-H Borylation | 3-methyl-1H-indole, Iridium or Rhodium catalyst, Boron source | Borylation |
| Reactivity | Nucleophilic Partner | Palladium catalyst, Base | Suzuki-Miyaura Coupling |
Catalysis and Mechanism
Beyond its role as a substrate in cross-coupling reactions, the indole scaffold of this compound presents opportunities for its use in catalysis, often after conversion into more complex molecules like ligands for transition metals. The nitrogen atom of the indole ring and the potential for further functionalization allow for the design of novel ligands that can coordinate with metal centers and influence the catalytic activity and selectivity of various transformations. mdpi.com
For instance, indolyl-based ligands have been incorporated into palladium complexes that exhibit catalytic activity in Suzuki-Miyaura reactions. mdpi.comresearchgate.net The electronic properties of the indole ring, modified by the methyl group at C3 and the boronic acid (or a derivative) at C5, can tune the electron density at the metal center, thereby affecting the catalytic cycle.
The mechanism of the Suzuki-Miyaura coupling involving indolylboronic acids follows the generally accepted catalytic cycle, which consists of three main steps: oxidative addition, transmetalation, and reductive elimination. rsc.org
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (Ar-X) to form a Pd(II) intermediate.
Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 3-methyl-1H-indol-5-yl moiety) to the palladium center, forming a diorganopalladium(II) complex. The base is crucial for the formation of a more nucleophilic boronate species. rsc.org
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst.
The specific substitution pattern of this compound can influence the rate and efficiency of the transmetalation step, which is often the rate-determining step in the catalytic cycle.
Remaining Challenges and Opportunities
Despite the synthetic utility of indolylboronic acids, several challenges and opportunities remain in the research of this compound.
Challenges:
Regioselective Synthesis: Achieving high regioselectivity in the direct C-H borylation of 3-methyl-1H-indole to exclusively obtain the 5-borylated product can be challenging due to the presence of multiple reactive C-H bonds.
Stability and Handling: Boronic acids, in general, can be prone to protodeboronation, especially under acidic or harsh reaction conditions. The stability of this compound under various reaction conditions needs to be carefully considered. Protecting the boronic acid as a pinacol (B44631) ester can often mitigate this issue. nih.gov
Limited Commercial Availability: The specific isomer this compound is not as readily available as other common boronic acids, which can be a barrier to its widespread use.
Opportunities:
Development of Novel Ligands: The unique structure of this compound provides a platform for the design of novel ligands for catalysis. Further functionalization of the indole nitrogen or the methyl group could lead to bidentate or tridentate ligands with unique electronic and steric properties.
Medicinal Chemistry Applications: The indole nucleus is a common motif in many biologically active compounds and pharmaceuticals. nih.gov The ability to easily introduce the 3-methyl-1H-indol-5-yl moiety into various molecular scaffolds via Suzuki-Miyaura coupling opens up avenues for the synthesis of new drug candidates.
Materials Science: Indole derivatives have been explored for their applications in materials science, for instance, in the development of organic light-emitting diodes (OLEDs) and sensors. The functionalization of materials with the (3-methyl-1H-indol-5-yl) group could impart desirable photophysical or electronic properties.
Emerging Research Directions for Indolylboronic Acid Derivatives
The field of indolylboronic acid chemistry is continuously evolving, with several exciting research directions emerging.
Late-Stage Functionalization: A significant trend is the use of indolylboronic acids for the late-stage functionalization of complex molecules, including natural products and drug candidates. This strategy allows for the rapid generation of analogues with modified properties.
Photoredox Catalysis: The integration of photoredox catalysis with transition metal-catalyzed cross-coupling reactions involving indolylboronic acids is a promising area. This approach can enable novel transformations and provide access to previously inaccessible chemical space under mild reaction conditions.
Development of Novel Boron Reagents: Research into new types of boron reagents derived from indoles, such as organotrifluoroborates and MIDA (N-methyliminodiacetic acid) boronates, is expanding the scope of their applications. These reagents often exhibit enhanced stability and different reactivity profiles compared to the corresponding boronic acids.
Asymmetric Catalysis: The development of enantioselective cross-coupling reactions using chiral ligands in combination with indolylboronic acids is a key area of focus. This would allow for the synthesis of chiral indole-containing compounds with high enantiopurity, which is crucial for many applications in medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3-methyl-1H-indol-5-yl)boronic acid, and how can purity be ensured?
- Methodology : The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated indole precursors and boronic acid pinacol esters. Protection of the boronic acid moiety (e.g., as a pinacol ester) is critical to prevent trimerization during purification . Post-synthesis, reversed-phase HPLC or LC-MS/MS (with MRM mode) is recommended for purity assessment, especially to detect mutagenic impurities at sub-ppm levels .
Q. How can the binding kinetics of this compound with diols be characterized?
- Methodology : Stopped-flow fluorescence assays are ideal for measuring rapid binding kinetics (e.g., kon values). For example, boronic acids bind D-fructose faster (kon ~10³ M⁻¹s⁻¹) than D-glucose due to structural compatibility with 1,2-cis diols . Thermodynamic affinity (Kd) can be quantified via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR), adjusting pH to stabilize the boronate-diol complex .
Q. What analytical techniques are suitable for characterizing boronic acid derivatives?
- Methodology : MALDI-MS with 2,5-dihydroxybenzoic acid (DHB) matrix prevents boroxine formation by in situ esterification, enabling sequencing of peptide boronic acids . For small molecules, LC-MS/MS in MRM mode provides high sensitivity for underivatized boronic acids, with detection limits <1 ppm .
Advanced Research Questions
Q. How can conflicting data on boronic acid-diol binding kinetics and thermodynamics be resolved?
- Case Study : While kon values correlate with Kd (e.g., fructose > glucose ), secondary interactions (e.g., hydrophobic effects in glycoproteins) can skew affinity measurements. To resolve contradictions, use SPR with AECPBA-modified surfaces and control buffer conditions (e.g., 100 mM Tris, pH 8.5) to minimize non-specific binding .
Q. What strategies mitigate boronic acid trimerization during drug formulation?
- Methodology :
- Synthesis : Protect boronic acids as pinacol esters or boropeptides to enhance stability during multi-step synthesis .
- Formulation : Co-crystallize with target proteins (e.g., proteasome inhibitors like Bortezomib) to stabilize the active monomeric form .
- Analytical Validation : Use thermogravimetric analysis (TGA) to assess thermal stability; pyrene-1-boronic acid derivatives show resilience up to 600°C, suggesting structural modifications for high-temperature applications .
Q. How can boronic acids be integrated into stimuli-responsive materials for biomedical applications?
- Case Study :
- Drug Delivery : Design glucose-responsive polymers (e.g., poly(3-acrylamidophenylboronic acid)) that swell in hyperglycemic conditions via diol crosslinking .
- Cancer Targeting : Conjugate aryl boronic acids to fluorescent probes (e.g., rhodamine) for selective binding to cancer-associated glycoproteins overexpressing sialic acid .
Key Challenges and Solutions
- Contradiction in Binding Studies : SPR and ITC data may conflict with fluorescence assays due to matrix effects. Validate with orthogonal methods (e.g., NMR titration) .
- Synthetic Complexity : Multi-boronic acid peptides require stepwise protection-deprotection; use DHB-assisted MALDI-MS for rapid sequencing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
